

The Pharmacokinetics and Metabolism of Azelastine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Azelastine Hydrochloride*

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Abstract

Azelastine hydrochloride is a second-generation antihistamine and mast cell stabilizer with a complex pharmacokinetic profile and metabolic pathway. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of azelastine, with a focus on quantitative data, experimental methodologies, and the visualization of key processes. The information presented is intended to support further research and development of this compound.

Introduction

Azelastine hydrochloride is a potent and long-acting anti-allergic and anti-asthmatic drug.^[1] It is a phthalazinone derivative that acts as a selective H1-receptor antagonist.^{[2][3]} Azelastine is administered as a racemic mixture, with no significant difference in pharmacological activity between its enantiomers.^[4] A major active metabolite, desmethylazelastine, also contributes to its therapeutic effects.^[4] Understanding the pharmacokinetics and metabolism of azelastine is crucial for optimizing its clinical use and for the development of new formulations.

Pharmacokinetics

The pharmacokinetic profile of azelastine has been characterized in numerous studies involving different formulations and routes of administration. The following sections summarize

the key pharmacokinetic parameters.

Absorption

Following intranasal administration, azelastine is systemically absorbed, with a bioavailability of approximately 40%.^{[4][5]} The peak plasma concentrations (C_{max}) are typically reached within 2 to 4 hours.^{[5][6]} Oral administration also leads to good absorption.^[7]

Distribution

Azelastine is widely distributed throughout the body, with a steady-state volume of distribution of 14.5 L/kg based on intravenous and oral administration data.^{[4][5]} In-vitro studies indicate that plasma protein binding is approximately 88% for azelastine and 97% for its active metabolite, desmethylazelastine.^{[8][9]}

Metabolism

Azelastine is extensively metabolized in the liver, primarily through oxidative processes mediated by the cytochrome P450 (CYP) enzyme system.^{[1][5]} The main metabolic pathway is N-demethylation to form the active metabolite, desmethylazelastine.^[1] Other inactive carboxylic acid metabolites are also formed.^[5] Several CYP isoforms are involved in the N-demethylation of azelastine, with CYP3A4, CYP2D6, and CYP1A2 playing significant roles.^{[1][10]}

Excretion

Azelastine and its metabolites are primarily excreted in the feces, with approximately 75% of an oral dose eliminated via this route.^{[4][5]} Less than 10% is excreted as unchanged azelastine.^[4] The elimination half-life of azelastine is approximately 22 hours, while its active metabolite, desmethylazelastine, has a longer half-life of about 54 hours.^{[5][11]}

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of azelastine and its active metabolite, desmethylazelastine, from various clinical studies.

Table 1: Pharmacokinetic Parameters of Azelastine Following Single Intranasal Administration

Formulation	Dose	Cmax (pg/mL)	Tmax (hr)	AUC (pg·hr/mL)	Half-life (hr)	Reference
0.1% Nasal Spray	0.28 mg	61.59	-	1526.8 (AUC _{0-t})	-	[12]
0.1% Nasal Spray (Astelin®)	548 mcg	200	3	5122 (AUC)	25	[6]
0.15% Nasal Spray (Astepro®)	822 mcg	409	4	9312 (AUC _{0-inf})	25	[6][8]

Table 2: Pharmacokinetic Parameters of Desmethylazelaistine Following Single Intranasal Administration

Formulation	Dose	Cmax (pg/mL)	Tmax (hr)	AUC (pg·hr/mL)	Half-life (hr)	Reference
0.15% Nasal Spray (Astepro®)	822 mcg	-	-	-	57	[8]

Table 3: Pharmacokinetic Parameters of Azelaistine Following Single Oral Administration

Formulation	Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	Half-life (hr)	Reference
Tablet	2 mg	1.02 - 1.10	5.6 - 5.9	25.96 - 28.24 (AUC _{0-inf})	22.2 - 35.5	[5]

Experimental Protocols

The following sections describe the methodologies employed in key pharmacokinetic studies of azelastine.

Bioequivalence Study of Two Nasal Spray Formulations

- Study Design: A randomized, two-way crossover, two-stage, single-dose pharmacokinetic study with a 2-week washout period between treatments.[12]
- Subjects: Healthy adult volunteers.[12]
- Dosing and Administration: A single dose of 0.28 mg of the test and reference nasal spray formulations was administered.[12]
- Sample Collection: Blood samples were collected at various time points to determine the plasma concentrations of azelastine and desmethylazelastine.[12]
- Analytical Method: Plasma concentrations were measured using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][12]

Relative Bioavailability Study of Different Nasal Spray Formulations

- Study Design: An open-label, single-center, randomized, parallel-group relative bioavailability study.[6]
- Subjects: Healthy male subjects aged 18-50 years.[6]
- Dosing and Administration: Subjects received a single dose of one of three intranasal formulations (two sprays per nostril): 0.1% Astelin® (total dose: 548 mcg), 0.1% Astepro® (total dose: 548 mcg), or 0.15% Astepro® (total dose: 822 mcg).[6]
- Sample Collection: Blood samples were collected at scheduled intervals to characterize the pharmacokinetic profiles of azelastine and desmethylazelastine.[6]
- Analytical Method: Plasma concentrations were determined using a validated analytical method.[6]

Multiple-Dose Pharmacokinetic Study

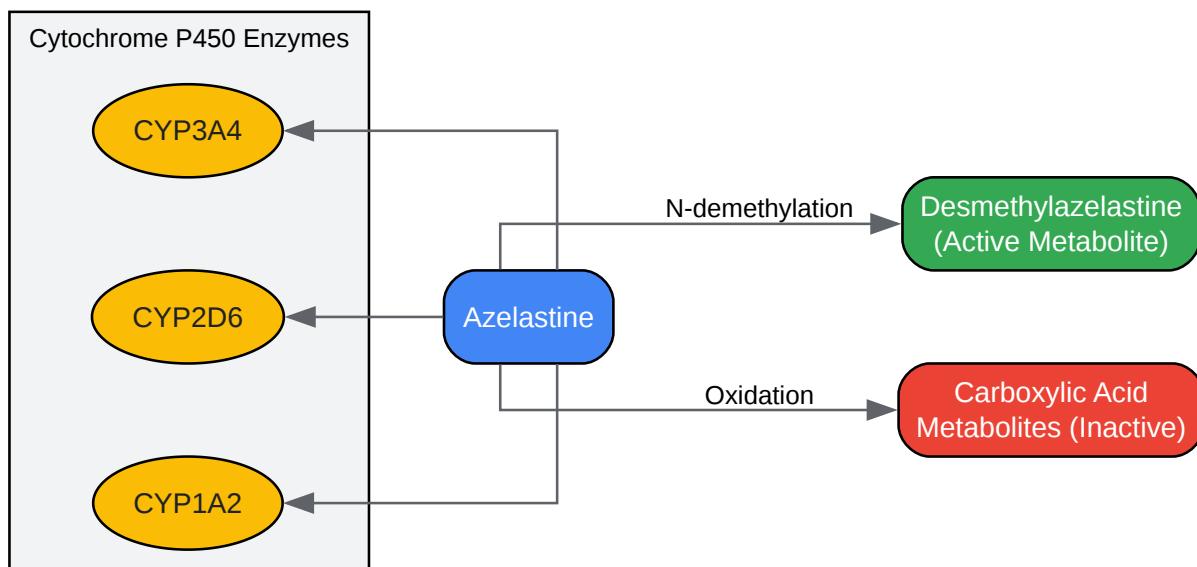
- Study Design: A double-blind, placebo-controlled, randomized, parallel study.[6]
- Subjects: Healthy volunteers.[6]
- Dosing and Administration: **Azelastine hydrochloride** nasal spray was administered for 29 consecutive days at doses of one, two, or three sprays (0.14 mg, 0.28 mg, or 0.42 mg, respectively) per nostril.[6]
- Sample Collection: Blood samples for the assay of azelastine and desmethylazelastine were collected at various time points after the morning dose on Days 1, 8, 15, 22, and 29.[8]
- Analytical Method: Plasma samples were assayed using a validated bioanalytical method.[8]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Sample Preparation: A common method involves liquid-liquid extraction of azelastine and its metabolites from plasma.[1] An internal standard is added prior to extraction. The organic layer is then evaporated, and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system.[5]
- Chromatographic Separation: Separation is achieved on a C8 or C18 reversed-phase column with an isocratic mobile phase, typically consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[1][5]
- Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for azelastine, desmethylazelastine, and the internal standard.[1][5]

Visualizations

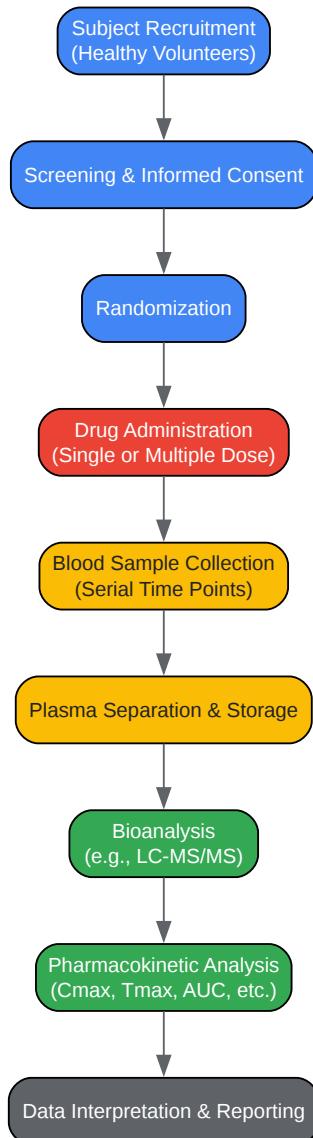
Metabolic Pathway of Azelastine



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Caption: Metabolic pathway of **Azelastine Hydrochloride**.

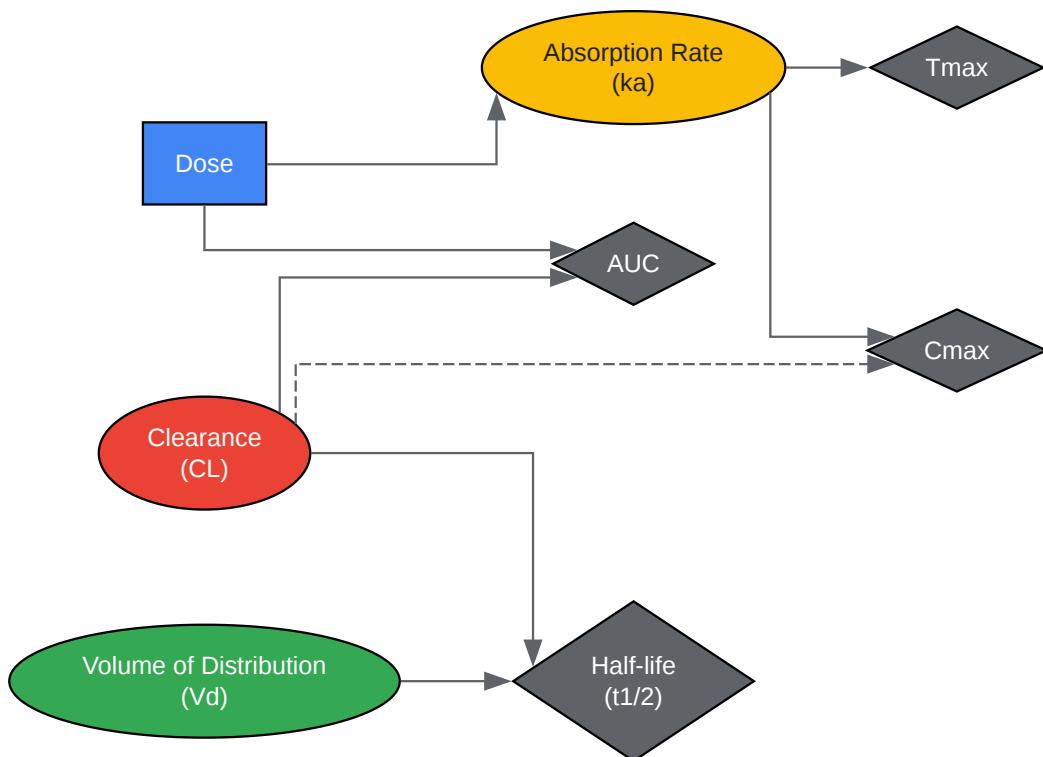
Experimental Workflow for a Clinical Pharmacokinetic Study



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Caption: Typical workflow of a clinical pharmacokinetic study.

Relationships Between Key Pharmacokinetic Parameters

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Caption: Interrelationships of pharmacokinetic parameters.

Conclusion

Azelastine hydrochloride exhibits a well-characterized pharmacokinetic profile, with rapid absorption following intranasal administration and extensive metabolism primarily mediated by CYP3A4, CYP2D6, and CYP1A2. Its long half-life and the presence of an active metabolite contribute to its sustained therapeutic effect. The data and methodologies presented in this guide provide a comprehensive resource for professionals involved in the research and development of antihistaminic and anti-allergic therapies.

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